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Compound of Interest

Compound Name: RO5488608

Cat. No.: B10772673

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5488608 is a potent and selective negative allosteric modulator (NAM) of metabotropic
glutamate receptors 2 (mGIluR2) and 3 (MGIuR3). As a member of the group Il mGIluRs, these
receptors play a crucial role in modulating synaptic transmission and neuronal excitability,
making them attractive therapeutic targets for a variety of central nervous system (CNS)
disorders. This technical guide provides a comprehensive overview of the available data on
R0O5488608, including its chemical properties, pharmacological activity, and the molecular
basis of its interaction with mGIuR2.

Chemical and Physical Properties

A summary of the key chemical and physical properties of RO5488608 is presented in the table
below.
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Property

Value Reference

CAS Number

1337920-46-3

Molecular Formula

C23H17F3N204S

Molecular Weight

474.45 g/mol

Chemical Name

3'-(8-methyl-4-oxo-7-
trifluoromethyl-4,5-dihydro-3H-
benzol[b][1][2]diazepin-2-yI)-
biphenyl-3-sulphonic acid

[3]

Appearance Solid
) Typically 298% (commercially
Purity )
available)
Solubility Soluble in DMSO

Pharmacological Profile

RO5488608 functions as a negative allosteric modulator, binding to a site on the mGIluR2 and

MGIURS3 receptors that is distinct from the orthosteric glutamate binding site. This allosteric

inhibition leads to a reduction in the receptor's response to glutamate.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of

RO5488608.
Parameter Receptor Value Range Assay Type Reference
Radioligand
pKi mGIuR2 7.9-8.7 Displacement [2]
Assay

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value

indicates a higher binding affinity.
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Mechanism of Action and Signaling Pathways
Molecular Interaction with mGluR2

RO5488608 exerts its negative allosteric modulatory effect by binding to a specific pocket
within the seven-transmembrane (7TM) domain of the mGIuR2 receptor. This binding event
induces a conformational change in the receptor that prevents its activation by the endogenous
ligand, glutamate.

Studies have identified key amino acid residues within the mGIuR2 allosteric binding pocket
that are crucial for the interaction with RO5488608. These residues are:

e Arginine (R) at position 3.28

e Arginine (R) at position 3.29

e Phenylalanine (F) at position 3.36
e Residue in Helix 2 at position 52
e Leucine (L) at position 5.43

o Tryptophan (W) at position 6.48

e Phenylalanine (F) at position 6.55
e Valine (V) at position 7.43

The interaction of RO5488608 with these residues stabilizes the inactive state of the receptor,
thereby inhibiting downstream signaling.

Signaling Pathway

Metabotropic glutamate receptors 2 and 3 are G-protein coupled receptors (GPCRs) that
primarily couple to the Gai/o family of G proteins. Upon activation by glutamate, these
receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic
AMP (cAMP) levels. By negatively modulating mGIuR2/3, RO5488608 prevents this glutamate-
induced inhibition of adenylyl cyclase, thus maintaining or increasing intracellular cAMP levels
in the presence of glutamate.
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Figure 1. Signaling pathway of mGIluR2/3 and the inhibitory effect of RO5488608.

Experimental Protocols
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While a specific, detailed experimental protocol for the characterization of RO5488608 has not
been published in its entirety, the following outlines a general methodology for a radioligand
displacement assay to determine the binding affinity (pKi) of a test compound like RO5488608
at mGIluR2, based on standard practices in the field.[2]

Radioligand Displacement Assay for mGIluR2

Objective: To determine the inhibitory constant (Ki) and subsequently the pKi of RO5488608 for
the mGIuR2 receptor.

Materials:

o Cell membranes prepared from a cell line stably expressing the human or rat mGIluR2
receptor (e.g., CHO-K1 cells).

o A suitable radiolabeled antagonist ligand (e.g., [3H]LY341495).
» R0O5488608 (test compound).

o Assay buffer (e.g., Tris-HCI buffer with appropriate ions).
 Scintillation vials and scintillation fluid.

e Liquid scintillation counter.

Microplate and filtration apparatus.

Workflow:
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Prepare Reagents:
- Cell Membranes
- Radioligand
- RO5488608 dilutions
- Assay Buffer

i

Incubation:
Mix membranes, radioligand,
and RO5488608 in microplate.
Incubate at room temperature.

l

Filtration:
Rapidly filter the mixture to
separate bound from free radioligand.

i

Washing:
Wash the filters with cold

assay buffer to remove non-specific binding.

'

Scintillation Counting:
Place filters in scintillation vials
with fluid and count radioactivity.

i

Data Analysis:
Plot data and calculate IC50,
Ki, and pKi values.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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